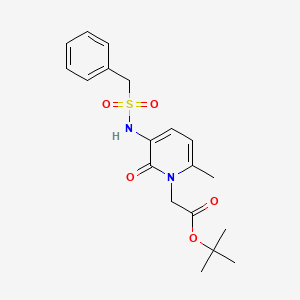







|
REACTION_CXSMILES
|
N1C(C)=CC(C)=CC=1C.[NH2:10][C:11]1[C:12](=[O:26])[N:13]([CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[C:14]([CH3:17])=[CH:15][CH:16]=1.[CH2:27]([S:34](Cl)(=[O:36])=[O:35])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>C(#N)C>[CH2:27]([S:34]([NH:10][C:11]1[C:12](=[O:26])[N:13]([CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[C:14]([CH3:17])=[CH:15][CH:16]=1)(=[O:36])=[O:35])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1
|


|
Name
|
|
|
Quantity
|
0.59 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=C(C=C1C)C)C
|
|
Name
|
compound
|
|
Quantity
|
0.89 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(N(C(=CC1)C)CC(=O)OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0.86 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 5 minutes at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
|
Type
|
WAIT
|
|
Details
|
followed by 45 minutes at room temperature
|
|
Duration
|
45 min
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with water
|
|
Type
|
ADDITION
|
|
Details
|
diluted with ethyl acetate (100 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with 3% HCl (until aqueous layer was pH 1), and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methanol
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a volume of approximately 3 mL
|
|
Type
|
CUSTOM
|
|
Details
|
the product was precipitated with the addition of diethyl ether
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)S(=O)(=O)NC=1C(N(C(=CC1)C)CC(=O)OC(C)(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.67 g | |
| YIELD: CALCULATEDPERCENTYIELD | 46.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |